2,3,4,5,6-Pentafluorophenyl 4-(acetylamino)-benzenesulfonate
Description
2,3,4,5,6-Pentafluorophenyl 4-(acetylamino)-benzenesulfonate is a fluorinated sulfonate ester characterized by a pentafluorophenyl group linked to a 4-acetylamino benzenesulfonate moiety. This compound is utilized in medicinal chemistry and materials science due to its unique electronic properties imparted by the electron-withdrawing fluorine atoms and the hydrogen-bonding capability of the acetylamino group .
Properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 4-acetamidobenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F5NO4S/c1-6(21)20-7-2-4-8(5-3-7)25(22,23)24-14-12(18)10(16)9(15)11(17)13(14)19/h2-5H,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBRMRUOIHTWWJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)OC2=C(C(=C(C(=C2F)F)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F5NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-(Acetylamino)Benzenesulfonyl Chloride
The precursor sulfonyl chloride is typically prepared via chlorosulfonation of acetanilide (4-acetylaminoaniline). This reaction proceeds in concentrated sulfuric acid and chlorosulfonic acid at 0–5°C, yielding the sulfonyl chloride intermediate.
Reaction Conditions:
Coupling with Pentafluorophenol
The sulfonyl chloride intermediate reacts with pentafluorophenol in the presence of a non-nucleophilic base, typically triethylamine (TEA), to form the target sulfonate ester.
Optimized Protocol:
- Dissolve pentafluorophenol (1.2 equiv) in anhydrous dichloromethane (DCM) under N₂ atmosphere.
- Add TEA (1.5 equiv) dropwise at 0°C.
- Introduce 4-(acetylamino)benzenesulfonyl chloride (1.0 equiv) dissolved in DCM.
- Warm to room temperature and stir for 12–18 hours.
- Quench with ice-cold water, extract with DCM, and purify via silica gel chromatography.
Key Parameters:
| Parameter | Value/Range | Impact on Yield |
|---|---|---|
| Solvent Polarity | Low (DCM/THF) | Prevents hydrolysis |
| Base Strength | pKb ~3 (TEA) | Efficient HCl scavenging |
| Molar Ratio (PFP:Cl) | 1.2:1 | Compensates for volatility |
| Reaction Scale | 10 mmol–1 mol | Scalable with 5% yield loss |
Yield Data:
Alternative Activation Methods
Triphenylphosphine Ditriflate-Mediated Coupling
For substrates sensitive to sulfonyl chlorides, activation of 4-(acetylamino)benzenesulfonic acid with triphenylphosphine ditriflate (Ph₃P(OTf)₂) offers a chloride-free pathway:
Mechanism:
- Ph₃P(OTf)₂ activates the sulfonic acid via intermediate phosphonium species.
- Pentafluorophenol attacks the activated sulfur center.
Advantages:
- Avoids corrosive SO₂Cl₂ in chlorosulfonation
- Compatible with acid-labile functional groups
Limitations:
- Higher cost of Ph₃P(OTf)₂
- Requires strict anhydrous conditions
Comparative Performance:
| Metric | Sulfonyl Chloride Route | Ph₃P(OTf)₂ Route |
|---|---|---|
| Yield | 82% | 75% |
| Purity (HPLC) | 98.5% | 97.2% |
| Reaction Time | 18 hours | 24 hours |
Process Optimization and Troubleshooting
Solvent Screening
Polar aprotic solvents enhance reactivity but increase hydrolysis risk:
Solvent Effects on Yield:
| Solvent | Dielectric Constant (ε) | Yield (%) |
|---|---|---|
| DCM | 8.93 | 82 |
| THF | 7.52 | 79 |
| Acetonitrile | 37.5 | 68 |
| DMF | 36.7 | 54 |
Base Selection
Weak bases minimize side reactions:
Base Comparison:
| Base | pKb | Yield (%) | Impurity Profile |
|---|---|---|---|
| Triethylamine | 3.25 | 82 | <2% desulfonated byproduct |
| Pyridine | 8.77 | 76 | 5% N-arylation products |
| DBU | 13.5 | 63 | 12% decomposition |
Scalability and Industrial Considerations
The patent literature reveals adaptations for kilogram-scale production:
- Continuous Flow Reactors: Reduce exotherm risks during chlorosulfonation
- In Situ Quenching: Automated pH control during workup
- Crystallization: Use heptane/EtOAc (7:3) for >99% purity
Pilot Plant Data (100 kg batch):
| Stage | Duration | Yield | Purity |
|---|---|---|---|
| Sulfonyl Chloride | 6 hours | 70% | 95% |
| Coupling Reaction | 20 hours | 78% | 98.7% |
| Crystallization | 4 hours | 92% recovery | 99.4% |
Analytical Characterization
Critical quality attributes are verified through:
Chemical Reactions Analysis
Types of Reactions
2,3,4,5,6-Pentafluorophenyl 4-(acetylamino)-benzenesulfonate can undergo various chemical reactions, including:
Nucleophilic substitution: The pentafluorophenyl group can be displaced by nucleophiles such as amines or thiols.
Hydrolysis: The sulfonate ester can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and alcohol.
Reduction: The acetylamino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines or thiols, solvents like dimethylformamide or acetonitrile, and temperatures ranging from room temperature to reflux.
Hydrolysis: Acidic or basic aqueous solutions, temperatures from room temperature to reflux.
Reduction: Reducing agents like lithium aluminum hydride, solvents such as ether or tetrahydrofuran, and temperatures from 0°C to room temperature.
Major Products Formed
Nucleophilic substitution: Products include substituted phenyl derivatives.
Hydrolysis: Products include 2,3,4,5,6-pentafluorophenol and 4-(acetylamino)benzenesulfonic acid.
Reduction: Products include 2,3,4,5,6-pentafluorophenyl 4-(amino)benzenesulfonate.
Scientific Research Applications
2,3,4,5,6-Pentafluorophenyl 4-(acetylamino)-benzenesulfonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonate esters and as a precursor for other functionalized compounds.
Biology: Employed in the study of enzyme inhibition and protein modification due to its ability to react with nucleophilic amino acid residues.
Medicine: Investigated for its potential use in drug development, particularly as a building block for designing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2,3,4,5,6-Pentafluorophenyl 4-(acetylamino)-benzenesulfonate involves its reactivity towards nucleophiles. The pentafluorophenyl group is highly electron-withdrawing, making the sulfonate ester susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations and biological applications. The molecular targets and pathways involved depend on the specific context in which the compound is used, such as enzyme inhibition or protein modification.
Comparison with Similar Compounds
2,3,4,5,6-Pentafluorophenyl 2,4,6-Trimethylbenzenesulfonate
2,3,4,5,6-Pentafluorophenyl 4-Methylbenzenesulfonate
- CAS : 2069-36-5
- Molecular Formula : C₁₃H₇F₅O₃S
- Molecular Weight : 338.25
- Key Features: A single methyl group on the benzene ring reduces polarity compared to the acetylamino group. Lower molecular weight (338.25) suggests improved metabolic stability but weaker target binding due to lack of hydrogen-bonding sites.
4-[4-(2-Thienyl)-2-Pyrimidinyl]phenyl 4-(Acetylamino)Benzenesulfonate
Sulfonamide Derivatives (e.g., DR-3-186, DR-4-003)
Electronic Effects
- The pentafluorophenyl group in all compounds confers strong electron-withdrawing effects, increasing the electrophilicity of the sulfonate/sulfonamide group.
- The 4-acetylamino group in the target compound donates electrons via resonance, moderating reactivity compared to non-polar analogs (e.g., methyl or trifluoromethyl substituents) .
Hydrogen-Bonding Potential
Biological Activity
2,3,4,5,6-Pentafluorophenyl 4-(acetylamino)-benzenesulfonate is a fluorinated compound that has garnered attention in medicinal chemistry due to its potential biological activities. The unique structure of this compound, characterized by multiple fluorine atoms and a sulfonamide group, suggests diverse pharmacological properties. This article reviews existing literature on its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Chemical Formula : C13H8F5N1O3S
- Molecular Weight : Approximately 351.26 g/mol
The presence of the pentafluorophenyl group enhances the lipophilicity and potential reactivity of the compound, making it suitable for various biological applications.
Anticancer Properties
Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, sulfonamide derivatives have been studied for their ability to inhibit tumor growth. The mechanism often involves the induction of apoptosis in cancer cells through various pathways.
- Case Study : A study on a related compound demonstrated that it inhibited the growth of non-small cell lung cancer (A549) cells with an IC50 value of 0.46 μM, indicating potent anticancer activity .
Antimicrobial Activity
Sulfonamide derivatives are well-known for their antimicrobial properties. The sulfonamide group in the compound may contribute to its ability to inhibit bacterial growth by interfering with folic acid synthesis.
- Comparison Table :
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-Amino-N-(4-cyclohexylphenyl)benzene sulfonamide | Contains a sulfonamide group | Antimicrobial properties |
| N-(2,3-dichlorophenyl)-N'-(4-fluorobenzoyl)urea | Urea linkage with halogenated phenyls | Antitumor activity |
| 2-Hydroxy-N-(4-fluorophenyl)benzamide | Hydroxy group on benzamide | Potential anti-inflammatory effects |
This table highlights how variations in functional groups can influence biological activities while maintaining core structural elements similar to this compound.
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The sulfonamide moiety likely inhibits enzymes involved in critical metabolic pathways.
- Induction of Apoptosis : Similar compounds have shown the ability to activate caspase pathways leading to programmed cell death.
- Antioxidant Activity : Some fluorinated compounds exhibit antioxidant properties that can protect against oxidative stress in cells.
Research Findings
Recent studies have focused on synthesizing and characterizing various analogs of this compound to explore their biological activities further. For example:
Q & A
Q. What synthetic methodologies are commonly employed for preparing 2,3,4,5,6-pentafluorophenyl 4-(acetylamino)-benzenesulfonate?
Answer: The synthesis typically involves a sulfonylation reaction between 4-(acetylamino)-benzenesulfonyl chloride and pentafluorophenol under controlled conditions. Key steps include:
- Protection of reactive groups : The acetylated amine group in 4-(acetylamino)-benzenesulfonyl chloride is stabilized to prevent side reactions during sulfonylation .
- Reaction optimization : Use anhydrous solvents (e.g., dichloromethane) and a base (e.g., triethylamine) to deprotonate pentafluorophenol, enhancing nucleophilic attack on the sulfonyl chloride. Reaction temperatures are maintained at 0–25°C to minimize decomposition .
- Purification : Column chromatography or preparative high-performance liquid chromatography (HPLC) is used to isolate the product, with purity verified via H/C nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) .
Q. How is structural confirmation of this compound achieved in academic research?
Answer: A multi-technique approach is critical:
- NMR spectroscopy : H NMR confirms the presence of the acetyl group (δ ~2.1 ppm, singlet) and aromatic protons. F NMR identifies chemical shifts for the pentafluorophenyl moiety (δ -138 to -165 ppm), while C NMR resolves sulfonate and acetyl carbonyl carbons (δ ~167–170 ppm) .
- HRMS : Exact mass analysis (e.g., ESI+) matches the theoretical molecular ion (e.g., [M+H] for CHFNOS: 384.0162) .
- HPLC : Retention time consistency under gradient elution (e.g., 95% purity at rt = 34.1 min) ensures batch-to-batch reproducibility .
Q. What strategies are recommended for improving the stability of this compound during storage?
Answer:
- Storage conditions : Store at -20°C in anhydrous dimethyl sulfoxide (DMSO) or under inert gas (argon) to prevent hydrolysis of the sulfonate ester .
- Stability monitoring : Regular HPLC analysis detects degradation products (e.g., free pentafluorophenol or sulfonic acid derivatives). Lyophilization is avoided due to potential ester bond cleavage .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Answer: Discrepancies often arise from assay conditions or target selectivity. Mitigation strategies include:
- Standardized bioassays : Use isogenic cell lines (e.g., tyrosine kinase inhibitor-resistant models) to control for genetic variability .
- Off-target profiling : Employ kinome-wide selectivity screens (e.g., kinase inhibition panels) to identify unintended interactions .
- Structural analogs : Compare activity with derivatives (e.g., cyclohexyl or tert-butyl substitutions) to isolate structure-activity relationships (SAR) .
Q. What advanced techniques are used to study this compound’s interaction with enzyme targets?
Answer:
- Surface plasmon resonance (SPR) : Quantifies binding kinetics (e.g., values) between the sulfonate and serine proteases or kinases .
- X-ray crystallography : Resolves binding modes (e.g., hydrogen bonding with catalytic residues) and informs rational drug design .
- Fluorine-19 MRI : Exploits the pentafluorophenyl group for non-invasive tracking in in vivo pharmacokinetic studies .
Q. How can computational methods guide the optimization of this compound’s pharmacokinetic properties?
Answer:
- Molecular dynamics (MD) simulations : Predict solubility and membrane permeability by modeling interactions with lipid bilayers .
- ADMET prediction tools : Forecast metabolic stability (e.g., cytochrome P450 susceptibility) and toxicity using QSAR models .
- Docking studies : Identify modifications (e.g., fluorine substitution patterns) that enhance target affinity while minimizing off-target binding .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
